

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

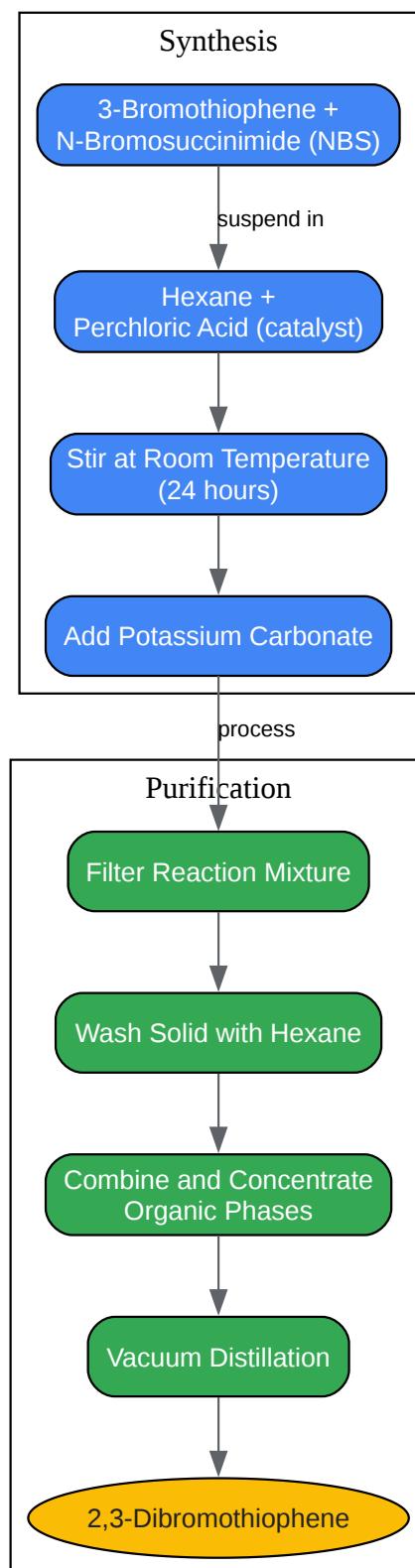
Compound Name: 2,3-Dibromothiophene

Cat. No.: B118489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3-Dibromothiophene** (CAS No: 3140-93-0), a key heterocyclic building block in organic synthesis and materials science. The data presented is intended to support laboratory research, chemical process development, and safety assessments.


Core Physical and Chemical Properties

2,3-Dibromothiophene is a halogenated derivative of thiophene, presenting as a liquid at room temperature. Its chemical structure and key identifiers are fundamental to its reactivity and physical characteristics.

Property	Value
Molecular Formula	C ₄ H ₂ Br ₂ S
Molecular Weight	241.93 g/mol [1] [2] [3]
CAS Number	3140-93-0 [1] [2] [4] [5]
Appearance	Clear colorless to pale yellow liquid [6]
Density	2.137 g/mL at 25 °C [1] [7] [8] [9]
Melting Point	-17 °C to -17.5 °C [4] [10] [11]
Boiling Point	218-219 °C (at 760 mmHg) [1] [4] [7] [8]
Refractive Index (n ₂₀ /D)	1.632 [1] [7] [8]
Flash Point	51 °C (123.8 °F) - closed cup [1] [12] [13]
Solubility	Insoluble in water [11]
Vapor Density	8.34 [11] [14]
LogP (Octanol/Water)	3.273 [15]

Synthesis Workflow

The synthesis of **2,3-Dibromothiophene** can be achieved through the bromination of 3-bromothiophene. A general workflow for this synthesis and subsequent purification is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2,3-Dibromothiophene**.

Experimental Protocols

The determination of the physical properties of **2,3-Dibromothiophene** relies on established laboratory methodologies. Below are detailed protocols for key experimental procedures.

Determination of Density (Liquid)

The density of a liquid is determined by measuring its mass and volume.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- Thermometer

Procedure:

- Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.
- Add a known volume of **2,3-Dibromothiophene** to the graduated cylinder or fill the pycnometer.
- Record the exact volume, reading the bottom of the meniscus for a graduated cylinder.
- Measure the combined mass of the container and the liquid.
- Subtract the mass of the empty container to find the mass of the liquid.
- Calculate the density using the formula: Density = Mass / Volume.[\[1\]](#)[\[10\]](#)
- Measure and record the temperature of the liquid as density is temperature-dependent.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Mineral oil
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Burner

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
- Place a small amount of **2,3-Dibromothiophene** into the small test tube.
- Place the capillary tube, open end down, into the test tube.
- Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level.
- Gently heat the side arm of the Thiele tube with a small flame.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Stop heating when a rapid and continuous stream of bubbles is observed.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16]

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
- Ensure the prism surfaces are clean and dry.
- Use a dropper to apply a few drops of **2,3-Dibromothiophene** to the lower prism.
- Close the prisms and allow the liquid to spread into a thin film.
- Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).
- Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
- Read the refractive index from the instrument's scale. This procedure is in line with standard methods like ASTM D1218 for hydrocarbon liquids.[\[4\]](#)[\[5\]](#)

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

- Pensky-Martens closed-cup tester or similar apparatus

- Heat source
- Ignition source (e.g., a small flame or spark)
- Thermometer

Procedure:

- Place the sample of **2,3-Dibromothiophene** into the test cup of the apparatus.
- Close the lid, which is fitted with a stirrer and an ignition source port.
- Begin heating the sample at a slow, constant rate.
- Stir the sample to ensure uniform temperature distribution.
- At regular temperature intervals, apply the ignition source to the vapor space above the liquid.
- The flash point is the lowest temperature at which the vapors ignite with a brief flash.[\[2\]](#)[\[11\]](#)[\[14\]](#)[\[17\]](#) This is often performed according to standards such as ASTM D93.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Flammable Liquid - UN Class 3 - Prime Process Safety Center [primeprocesssafety.com]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. The MSDS HyperGlossary: Flash Point [ilpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. filab.fr [filab.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,3-Dibromothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118489#physical-properties-of-2-3-dibromothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com